Métaborate de sodium

Vue d'ensemble

Description

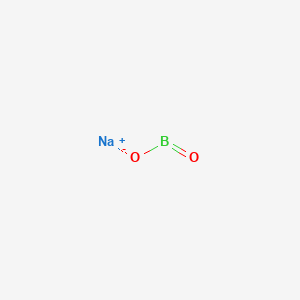

Sodium metaborate is a chemical compound composed of sodium, boron, and oxygen, with the chemical formula NaBO₂ . It is a colorless crystalline solid that is odorless and hygroscopic. Sodium metaborate is known for its high solubility in water and its ability to form various hydrates, such as the tetrahydrate (NaBO₂·4H₂O), dihydrate (NaBO₂·2H₂O), and hemihydrate (NaBO₂·0.5H₂O) .

Applications De Recherche Scientifique

Sodium metaborate has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Sodium metaborate primarily targets starch chains . Its high alkalinity helps it break the hydrogen bonding between these chains .

Mode of Action

The compound interacts with its targets by breaking the hydrogen bonds between starch chains . This interaction leads to more extensive chemical changes that create a more highly branched chain polymer of higher molecular weight .

Biochemical Pathways

It’s known that the compound’s interaction with starch chains leads to the formation of a more highly branched chain polymer . This change in the structure of the starch chains could potentially affect various biochemical processes.

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s solubility also suggests that it could be excreted from the body through the urinary system.

Result of Action

The interaction of sodium metaborate with starch chains results in the formation of a more highly branched chain polymer . This change in the structure of the starch chains can lead to increased viscosity, quicker tack, and better fluid properties . In addition, sodium metaborate has been found to have antibacterial activity against biofilm-forming pathogens .

Action Environment

The action of sodium metaborate is influenced by environmental factors such as temperature and concentration. For example, the compound’s solubility in water varies with temperature . Additionally, the compound’s action can be affected by its concentration. For instance, a study found that increasing the borohydride concentration changes the system’s microstructure and rheology .

Analyse Biochimique

Biochemical Properties

Sodium metaborate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to break hydrogen bonds between starch chains, leading to the formation of more highly branched chain polymers . This interaction enhances the viscosity and fluid properties of adhesives. Additionally, sodium metaborate interacts with biofilm-forming bacteria, demonstrating antibacterial properties .

Cellular Effects

Sodium metaborate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways and gene expression. For instance, sodium metaborate’s high alkalinity can disrupt cellular pH balance, affecting cellular metabolism and function . Its antibacterial properties also suggest an impact on cellular processes in pathogenic bacteria .

Molecular Mechanism

At the molecular level, sodium metaborate exerts its effects through several mechanisms. It breaks hydrogen bonds between starch chains, leading to extensive chemical changes and the formation of higher molecular weight polymers . This process involves the crosslinking of borate anions with polyhydroxy groups, resulting in increased viscosity and better fluid properties in adhesives . Sodium metaborate also interacts with biofilm-forming bacteria, disrupting their cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium metaborate change over time. It is known to be hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability and degradation . Studies have shown that sodium metaborate can undergo calcination, leading to changes in its structural properties and reactivity . Long-term exposure to sodium metaborate can result in the formation of metaborate oligomers, which can influence its biochemical properties .

Dosage Effects in Animal Models

The effects of sodium metaborate vary with different dosages in animal models. At lower doses, it may exhibit beneficial properties, such as antibacterial effects . At higher doses, sodium metaborate can be toxic, causing adverse effects on cellular function and metabolism . The lethal dose (LD50) for sodium metaborate in rats is 2330 mg/kg when administered orally .

Metabolic Pathways

Sodium metaborate is involved in various metabolic pathways. It can be converted to sodium borohydride through reactions with reducing agents at high temperatures and pressures . In aqueous solutions, sodium metaborate hydrolyzes to form tetrahydroxyborate anions, which can participate in further biochemical reactions . These pathways highlight the compound’s role in metabolic flux and its interaction with enzymes and cofactors.

Transport and Distribution

Within cells and tissues, sodium metaborate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Sodium metaborate’s high solubility in water allows it to be readily distributed within biological systems . Its localization and accumulation can be influenced by factors such as pH and the presence of other ions.

Subcellular Localization

Sodium metaborate’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, sodium metaborate may localize to the plasma membrane, centrosomes, and other subcellular structures, influencing its role in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium metaborate can be synthesized through the fusion of sodium carbonate (Na₂CO₃) and boron oxide (B₂O₃) or borax (Na₂B₄O₇) . Another method involves the fusion of borax with sodium hydroxide (NaOH) at approximately 700°C : [ \text{B}_2\text{O}_3 + 2 \text{NaOH} \rightarrow 2 \text{NaBO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, sodium metaborate is often produced by the reaction of borax with sodium hydroxide under controlled conditions. The reaction is typically carried out in large reactors at elevated temperatures to ensure complete conversion and high yield .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium metaborate undergoes various chemical reactions, including:

Reduction: Sodium metaborate can be reduced to sodium borohydride (NaBH₄) through electrochemical methods.

Substitution: Sodium metaborate can react with acids to form boric acid (H₃BO₃) and sodium salts.

Common Reagents and Conditions:

Oxidation: Sodium metaborate reacts with hydrogen peroxide (H₂O₂) under alkaline conditions to form sodium perborate.

Substitution: Reaction with hydrochloric acid (HCl) to form boric acid and sodium chloride (NaCl).

Major Products:

Oxidation: Sodium perborate (NaBO₃·nH₂O)

Reduction: Sodium borohydride (NaBH₄)

Substitution: Boric acid (H₃BO₃) and sodium chloride (NaCl)

Comparaison Avec Des Composés Similaires

Sodium Borate (Na₂B₄O₇):

Sodium Perborate (NaBO₃·nH₂O): A bleaching agent commonly used in detergents and cleaning products.

Sodium Borohydride (NaBH₄): A reducing agent used in organic synthesis and hydrogen storage.

Uniqueness of Sodium Metaborate: Sodium metaborate is unique due to its ability to form various hydrates and its high solubility in water. It also serves as an intermediate in the production of other boron compounds, such as sodium borohydride and sodium perborate .

Activité Biologique

Sodium metaborate (NaBO₂) is an inorganic compound that has garnered attention for its diverse biological activities and applications. This article explores the biological activity of sodium metaborate, focusing on its antibacterial properties, potential as a therapeutic agent, and its role in various industrial applications.

1. Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of sodium metaborate, particularly against biofilm-forming pathogenic bacteria. A study published in 2023 investigated the antibacterial activity of various boron derivatives, including sodium metaborate tetrahydrate. The results indicated that sodium metaborate was effective against all tested pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with significant inhibitory effects observed in a short treatment period (2-4 hours) .

Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Metaborate Against Pathogens

| Pathogen | MIC (µg/L) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 1 |

The study also demonstrated that sodium metaborate did not exhibit cytotoxicity at concentrations as low as 1 µg/L in fibroblast L929 cells, suggesting its safety for use in biological systems .

The mechanism underlying the antibacterial activity of sodium metaborate involves its interaction with bacterial cell membranes and biofilms. The compound disrupts biofilm formation, which is crucial for bacterial survival in hostile environments. The study utilized various methods to assess biofilm formation, including microplate assays and Congo red agar tests, confirming the compound's ability to inhibit biofilm development effectively .

3. Potential Therapeutic Applications

Sodium metaborate has been explored for its potential therapeutic applications beyond antibacterial activity. Research indicates that it may play a role in enhancing flame retardant properties in materials such as epoxy coatings, improving their resistance to fire without compromising other desirable characteristics . Furthermore, its electrochemical properties are being studied for applications in hydrogen storage technologies and carbon dioxide capture, indicating a broader scope of utility .

4. Case Studies and Research Findings

Several studies have investigated the broader implications of sodium metaborate in industrial and environmental contexts:

- A comparative study on synthesis methods revealed that sodium metaborate can be produced effectively through both classical and ultrasound-assisted methods. This research emphasized the structural characteristics of hydrated sodium metaborates synthesized under different conditions .

- Another study focused on the electrochemical reduction of sodium metaborate, exploring its conversion efficiency into sodium borohydride, a valuable reducing agent used in various chemical reactions. The findings indicated a conversion efficiency of up to 17% after prolonged electrolysis .

5. Conclusion

Sodium metaborate exhibits significant biological activity, particularly as an antibacterial agent against various pathogens. Its low cytotoxicity profile makes it a promising candidate for therapeutic applications. Additionally, ongoing research into its electrochemical properties and industrial applications continues to expand its potential uses across multiple fields.

Propriétés

IUPAC Name |

sodium;oxido(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Na/c2-1-3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIFVTYDZMXWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034386 | |

| Record name | Sodium metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid; [Merck Index] Hydrate: Cream colored powder; [MSDSonline] Commercially available as octahydrate and tetrahydrate; [HSDB] | |

| Record name | Boric acid (HBO2), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metaborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1434 °C | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.0X10+5 mg/L at 20 °C, 36 g/100 g water at 35 °C | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.46 g/cu cm | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White pieces or powder, White hexagonal crystals | |

CAS No. |

7775-19-1, 98536-58-4 | |

| Record name | Sodium metaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium(1+), (metaborato-O)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098536584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metaborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METABORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Q395A23R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

966 °C | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.